molecular formula C5H12BrClFN B13755896 2-Bromo-2'-fluoro-N-methyldiethylamine hydrochloride CAS No. 71186-32-8

2-Bromo-2'-fluoro-N-methyldiethylamine hydrochloride

Cat. No.: B13755896
CAS No.: 71186-32-8
M. Wt: 220.51 g/mol
InChI Key: BCCVODCCESNCPQ-UHFFFAOYSA-N
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Description

2-Bromo-2’-fluoro-N-methyldiethylamine hydrochloride is a chemical compound that belongs to the class of substituted anilines It is characterized by the presence of bromine and fluorine atoms attached to the aromatic ring, along with a methylated diethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-fluoro-N-methyldiethylamine hydrochloride typically involves the bromination and fluorination of aniline derivatives, followed by the introduction of the N-methyldiethylamine group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-fluoro-N-methyldiethylamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation reactions may produce corresponding nitro or amino derivatives.

Scientific Research Applications

2-Bromo-2’-fluoro-N-methyldiethylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2’-fluoro-N-methyldiethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-N-methylaniline hydrochloride
  • 2-Bromo-N-methylaniline hydrochloride
  • 2-Chloro-N,N-diethylethylamine hydrochloride

Uniqueness

2-Bromo-2’-fluoro-N-methyldiethylamine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of functional groups can impart distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

71186-32-8

Molecular Formula

C5H12BrClFN

Molecular Weight

220.51 g/mol

IUPAC Name

2-bromoethyl-(2-fluoroethyl)-methylazanium;chloride

InChI

InChI=1S/C5H11BrFN.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H

InChI Key

BCCVODCCESNCPQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCF)CCBr.[Cl-]

Origin of Product

United States

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